

Technical Guide: Ethyl 2-(2-nitrophenoxy)propanoate

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Compound of Interest

Compound Name:	Ethyl 2-(2-nitrophenoxy)propanoate
CAS No.:	13212-56-1
Cat. No.:	B1606171

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Abstract

Ethyl 2-(2-nitrophenoxy)propanoate (CAS 13212-56-1) is a specialized organic intermediate primarily utilized in the synthesis of heterocyclic pharmacophores, specifically 1,4-benzoxazin-3-ones.^{[1][2]} Its structural motif—an ortho-nitro phenoxy ether—serves as a "masked" nucleophile; upon reduction, it facilitates spontaneous intramolecular cyclization, a key transformation in the development of bioactive molecules ranging from anticoagulants to herbicides. This guide details the compound's physiochemical profile, optimized synthesis protocols, and downstream applications.

Part 1: Chemical Identity & Physiochemical Profile

Core Identity Data

Parameter	Specification
Chemical Name	Ethyl 2-(2-nitrophenoxy)propanoate
CAS Number	13212-56-1
Synonyms	Propanoic acid, 2-(2-nitrophenoxy)-, ethyl ester; Ethyl 2-(o-nitrophenoxy)propionate
Molecular Formula	C ₁₁ H ₁₃ NO ₅
Molecular Weight	239.23 g/mol
SMILES	CCOC(=O)C(C)Oc1ccccc1[O-]
Appearance	Pale yellow oil or low-melting solid
Solubility	Soluble in acetone, ethyl acetate, dichloromethane; insoluble in water

Structural Analysis

The molecule features a chiral center at the

-carbon of the propanoate chain. While CAS 13212-56-1 generally refers to the racemate, the steric environment of the methyl group at the C2 position is critical for modulating the biological activity of downstream derivatives, particularly in herbicide classes (e.g., "fop" herbicides) where the (R)-enantiomer is often the active species.

Part 2: Synthetic Architecture

Mechanism: Williamson Ether Synthesis

The primary route to **Ethyl 2-(2-nitrophenoxy)propanoate** involves the nucleophilic substitution of ethyl 2-bromopropionate by the phenoxide ion of 2-nitrophenol. This reaction typically proceeds via an SN2 mechanism.

Key Reaction Parameters:

- Nucleophile: 2-Nitrophenoxide (generated in situ using weak bases like K₂CO₃ or Cs₂CO₃).
- Electrophile: Ethyl 2-bromopropionate.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Solvent: Polar aprotic solvents (DMF, Acetonitrile, or Acetone) are preferred to solvate the cation and enhance nucleophilicity.
- Catalyst: Potassium iodide (KI) can be added (Finkelstein condition) to convert the bromide to a more reactive iodide in situ, accelerating the reaction.

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

Reagents:

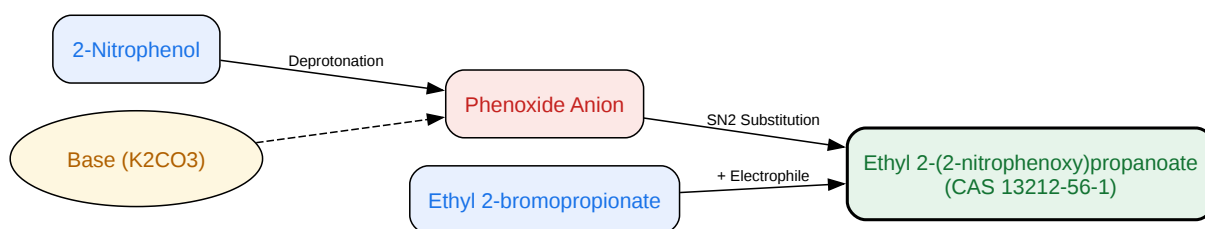
- 2-Nitrophenol (1.39 g, 10 mmol)
- Ethyl 2-bromopropionate (1.99 g, 11 mmol)
- Potassium Carbonate (anhydrous, 2.07 g, 15 mmol)
- Acetone (dry, 30 mL) or DMF (10 mL)

Procedure:

- Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrophenol in the chosen solvent. Add anhydrous Potassium Carbonate. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange is typical).
- Alkylation: Dropwise add Ethyl 2-bromopropionate to the reaction mixture.
- Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and maintain for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.
- Work-up:
 - Cool the mixture to room temperature.
 - Filter off inorganic salts (KBr, excess K₂CO₃).
 - Concentrate the filtrate under reduced pressure.

- Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by Brine (20 mL).
- Purification: Dry the organic layer over MgSO₄, filter, and concentrate. If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Visualization: Synthesis Pathway



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Figure 1: Williamson ether synthesis pathway for the production of **Ethyl 2-(2-nitrophenoxy)propanoate**.

Part 3: Applications in Drug Discovery

The Benzoxazinone Scaffold

The most significant utility of **Ethyl 2-(2-nitrophenoxy)propanoate** is its function as a precursor to 2-methyl-2H-1,4-benzoxazin-3(4H)-one. This bicyclic structure is a privileged scaffold in medicinal chemistry, found in:

- Anticoagulants: Analogs of warfarin.
- Antihypertensives: Potassium channel openers.
- Fungicides: Agricultural disease control agents.

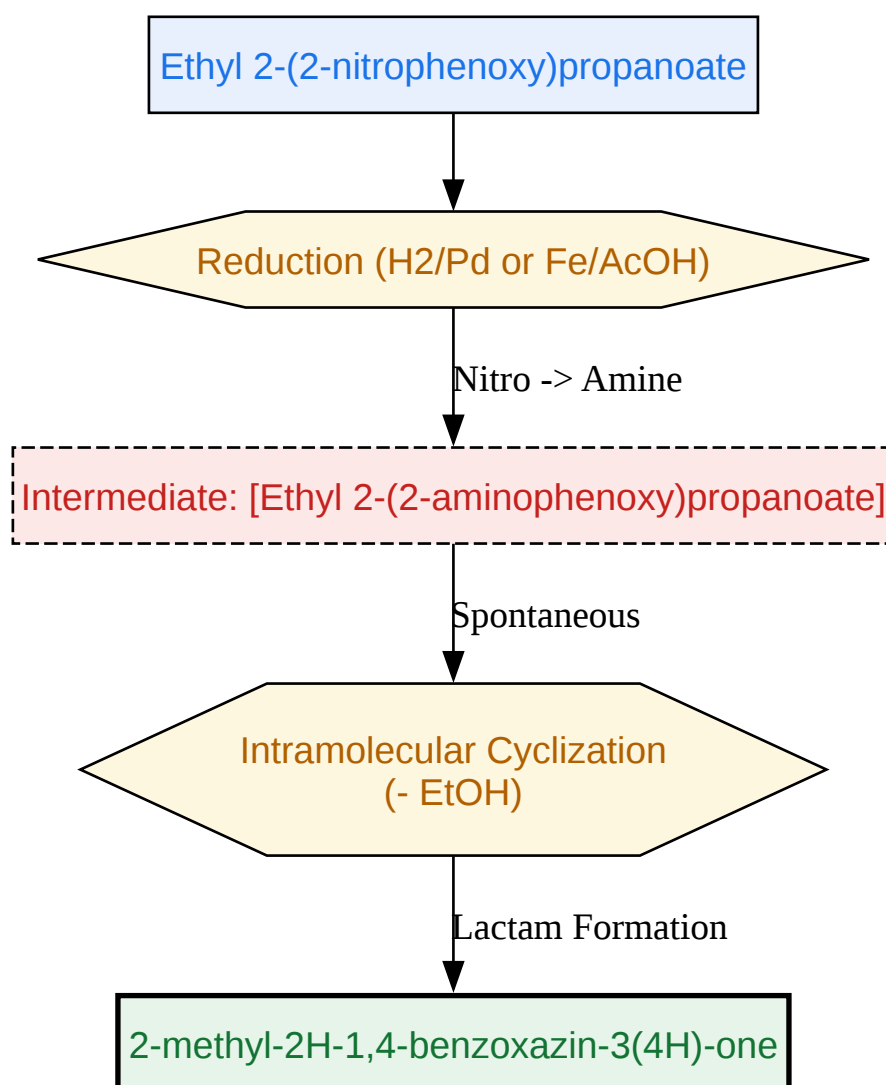
Reductive Cyclization Mechanism

The transformation involves the reduction of the nitro group (-NO₂) to an amine (-NH₂). The resulting amine is positioned ortho to the ether linkage containing the ester. The amine nucleophile attacks the ester carbonyl intramolecularly, releasing ethanol and forming the lactam ring.

Reduction Methods:

- Catalytic Hydrogenation: H₂ (1 atm), Pd/C (10%), Ethanol. (Cleanest method).
- Iron Reduction (Bechamp): Fe powder, Acetic Acid/Ethanol. (Robust for scale-up).
- Tin Chloride: SnCl₂, HCl. (Useful if other reducible groups are present).

Visualization: Reductive Cyclization Workflow



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Figure 2: The "Reductive Cyclization" cascade transforming the nitro-ester into the bioactive benzoxazinone core.

Part 4: Safety & Handling

Hazard Identification

- Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed through the skin. They may cause methemoglobinemia.
- Skin/Eye Irritation: The ester and its precursors are irritants.
- Flammability: As an organic ester, it is combustible.

Handling Protocols

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All operations, especially the heating of solvents and the handling of 2-nitrophenol, must be performed in a fume hood.
- Waste Disposal: Aqueous washes containing nitrophenols must be segregated as hazardous organic waste and not poured down the drain due to environmental toxicity.

References

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